molecular formula C24H21ClN2O2S B12740120 10H-Phenothiazine, 2-acetyl-10-(((2-(4-chlorophenyl)ethyl)amino)acetyl)- CAS No. 89516-36-9

10H-Phenothiazine, 2-acetyl-10-(((2-(4-chlorophenyl)ethyl)amino)acetyl)-

Cat. No.: B12740120
CAS No.: 89516-36-9
M. Wt: 437.0 g/mol
InChI Key: PNCFGBNTDVKTQP-UHFFFAOYSA-N
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Description

10H-Phenothiazine, 2-acetyl-10-(((2-(4-chlorophenyl)ethyl)amino)acetyl)- is a complex organic compound belonging to the phenothiazine class Phenothiazines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10H-Phenothiazine, 2-acetyl-10-(((2-(4-chlorophenyl)ethyl)amino)acetyl)- involves multiple steps. One common method starts with the acylation of phenothiazine using acyl chlorides in toluene to produce 10-acylphenothiazine. This is followed by Friedel-Crafts acylation with acyl chloride in the presence of aluminum chloride in carbon disulfide, resulting in 2,10-diacylphenothiazine. Deacylation of this intermediate with alcoholic potassium hydroxide or hydrochloric acid in acetic acid or ethanol yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

10H-Phenothiazine, 2-acetyl-10-(((2-(4-chlorophenyl)ethyl)amino)acetyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration, and concentrated sulfuric acid for sulfonation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in halogenated, nitrated, or sulfonated derivatives .

Mechanism of Action

The mechanism of action of 10H-Phenothiazine, 2-acetyl-10-(((2-(4-chlorophenyl)ethyl)amino)acetyl)- involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, in medicinal applications, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10H-Phenothiazine, 2-acetyl-10-(((2-(4-chlorophenyl)ethyl)amino)acetyl)- is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound for research and industrial applications .

Properties

CAS No.

89516-36-9

Molecular Formula

C24H21ClN2O2S

Molecular Weight

437.0 g/mol

IUPAC Name

1-(2-acetylphenothiazin-10-yl)-2-[2-(4-chlorophenyl)ethylamino]ethanone

InChI

InChI=1S/C24H21ClN2O2S/c1-16(28)18-8-11-23-21(14-18)27(20-4-2-3-5-22(20)30-23)24(29)15-26-13-12-17-6-9-19(25)10-7-17/h2-11,14,26H,12-13,15H2,1H3

InChI Key

PNCFGBNTDVKTQP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CNCCC4=CC=C(C=C4)Cl

Origin of Product

United States

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